molecular formula C10H15ClFNO B6222731 1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride CAS No. 2758000-13-2

1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride

Cat. No. B6222731
CAS RN: 2758000-13-2
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride, or 1-FPMH, is a synthetic compound belonging to the fluoroalkylphenylmethanamine family. It is a colorless, odorless, crystalline solid with a melting point of 126-128 °C and a boiling point of 204-207 °C. It is soluble in water, ethanol, and methanol, making it an ideal choice for use in laboratory experiments. 1-FPMH has a wide range of applications in scientific research, including its use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-FPMH is not yet fully understood. It is believed that 1-FPMH binds to certain receptors in the body, which causes a change in the activity of certain enzymes and proteins. This in turn leads to a change in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
1-FPMH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved cognitive performance. In addition, 1-FPMH has been shown to interact with opioid receptors in the brain, which can lead to an increase in pain tolerance.

Advantages and Limitations for Lab Experiments

1-FPMH is an ideal compound for use in laboratory experiments due to its solubility in water, ethanol, and methanol, as well as its low toxicity. It is also relatively inexpensive and easy to synthesize, making it a cost-effective choice for researchers. However, 1-FPMH is not suitable for use in clinical trials due to its lack of known safety profile.

Future Directions

1-FPMH has a wide range of potential applications in scientific research. Future research could focus on developing new synthesis methods for 1-FPMH, as well as exploring its potential therapeutic applications. In addition, further research could focus on the mechanism of action of 1-FPMH and its effects on various biochemical and physiological processes. Finally, future studies could investigate the potential toxic effects of 1-FPMH, as well as its potential interactions with other drugs.

Synthesis Methods

1-FPMH can be synthesized from 3-fluorophenol and 2-propanol in a two-step reaction. In the first step, 3-fluorophenol is reacted with 2-propanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to produce 3-fluoro-4-(propan-2-yloxy)phenol. In the second step, 3-fluoro-4-(propan-2-yloxy)phenol is reacted with methylamine hydrochloride in the presence of a strong base such as sodium hydroxide or potassium hydroxide to produce 1-FPMH hydrochloride.

Scientific Research Applications

1-FPMH has a wide range of applications in scientific research. It is used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of these compounds. It is also used in drug development, as it can be used to identify new drug targets and to study the pharmacodynamics of drugs. In addition, 1-FPMH is used in laboratory experiments to measure the activity of enzymes, to study the structure and function of proteins, and to study the effects of various drugs on cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride involves the reaction of 3-fluoro-4-(propan-2-yloxy)benzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "3-fluoro-4-(propan-2-yloxy)benzaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-fluoro-4-(propan-2-yloxy)benzaldehyde with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Reduce the imine intermediate with sodium borohydride in ethanol to yield the corresponding amine.", "Step 3: React the amine with hydrochloric acid in ethanol to form 1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride." ] }

CAS RN

2758000-13-2

Product Name

1-[3-fluoro-4-(propan-2-yloxy)phenyl]methanamine hydrochloride

Molecular Formula

C10H15ClFNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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